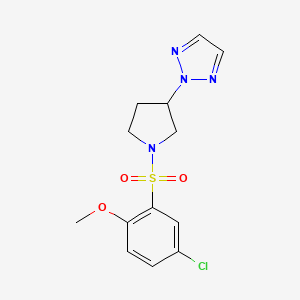

2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Description

Properties

IUPAC Name |

2-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O3S/c1-21-12-3-2-10(14)8-13(12)22(19,20)17-7-4-11(9-17)18-15-5-6-16-18/h2-3,5-6,8,11H,4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBBMDKFQSVRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Preparation of 5-chloro-2-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 5-chloro-2-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

Formation of the pyrrolidine intermediate: The sulfonyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the sulfonyl-pyrrolidine intermediate.

Cyclization to form the triazole ring: The final step involves the cyclization of the sulfonyl-pyrrolidine intermediate with sodium azide under copper-catalyzed conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential antimicrobial and anticancer properties. Studies have indicated that the sulfonyl group can enhance the compound's interaction with biological targets, potentially leading to the development of new therapeutic agents.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. The presence of the triazole ring is often associated with increased activity against fungi and bacteria.

- Anticancer Properties : Investigations into the compound's ability to inhibit cancer cell proliferation are ongoing. Preliminary results suggest that it may interfere with cellular pathways involved in tumor growth.

Biological Studies

The unique structure of this compound allows for exploration in various biological contexts:

- Enzyme Inhibition : The sulfonyl group can act as an electrophile, making the compound a candidate for enzyme inhibition studies. This could lead to insights into metabolic pathways and disease mechanisms.

- Receptor Modulation : The compound's ability to interact with specific receptors may be investigated for therapeutic applications in neuropharmacology.

Material Science

Beyond biological applications, this compound can be utilized in material science:

- Polymer Development : The stability and reactivity of the sulfonyl group make it suitable for use in synthesizing advanced materials, including polymers that exhibit unique physical properties.

- Coatings and Composites : Research into using this compound as a component in protective coatings is underway, focusing on enhancing durability and resistance to environmental factors.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University assessed the antimicrobial properties of compounds similar to 2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole. The results demonstrated significant inhibition of bacterial growth in vitro, particularly against strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Proliferation Inhibition

In another study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.

Modulate signaling pathways: It can affect cellular signaling pathways, influencing cell growth, differentiation, and apoptosis.

Interact with cellular receptors: The compound can bind to specific receptors on the cell surface, triggering downstream effects.

Comparison with Similar Compounds

2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole can be compared with other similar compounds, such as:

2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine: This compound shares a similar sulfonyl-pyrrolidine structure but differs in the presence of a pyridine ring instead of a triazole ring.

5-chloro-2-methoxybenzenesulfonyl derivatives: These compounds have similar sulfonyl and methoxy groups but lack the pyrrolidine and triazole rings.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a hybrid molecule that combines the pharmacological properties of triazoles with a sulfonamide moiety. This structural combination is significant due to the biological activities associated with both components, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes:

- A triazole ring , which is known for its diverse biological activities including antifungal, antibacterial, and anticancer effects.

- A sulfonamide group , which enhances solubility and bioactivity.

- A pyrrolidine ring , contributing to the compound's overall stability and interaction with biological targets.

Biological Activity Overview

The biological activities of This compound are primarily attributed to its ability to inhibit various enzymes and interact with multiple biological pathways. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Research has shown that triazole-containing compounds exhibit significant antimicrobial properties. The 1,2,3-triazole moiety has been linked to:

- Inhibition of bacterial growth : Studies indicate that similar triazole derivatives have effective Minimum Inhibitory Concentrations (MICs) against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Triazole A | S. aureus | 8 |

| Triazole B | E. coli | 16 |

| Target Compound | S. aureus | TBD |

Anticancer Activity

The potential anticancer properties of triazoles have been extensively studied. Compounds with similar structures have shown:

- Inhibition of cancer cell proliferation : Triazoles can induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators .

Case Study:

A study reported that a related triazole compound demonstrated an IC50 value of 10 µM against breast cancer cell lines, indicating significant antiproliferative activity .

The mechanisms by which This compound exerts its biological effects include:

- Enzyme Inhibition : The triazole ring interacts with active sites on enzymes such as acetylcholinesterase (AChE), potentially leading to enhanced cholinergic signaling.

- Electrophilic Attack : The sulfonamide group may act as an electrophile, facilitating interactions with nucleophilic targets in cells.

- Cell Cycle Modulation : Evidence suggests that similar compounds can disrupt normal cell cycle progression in cancer cells.

Research Findings and Future Directions

Recent studies emphasize the need for further exploration of this compound's therapeutic potential. The unique combination of a triazole with a sulfonamide could lead to novel treatments for diseases such as:

Q & A

Q. Basic Research Focus

- Key Steps :

- Sulfonylation : React 5-chloro-2-methoxyphenylsulfonyl chloride with pyrrolidin-3-amine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the sulfonamide intermediate.

- Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. Optimize solvent (e.g., DMF or acetonitrile) and temperature (60–80°C) to improve yields .

- Critical Parameters :

- Yield Optimization : Adjust stoichiometry of azide and alkyne precursors (molar ratio 1:1.2) to minimize side products.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity isolation .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Sulfonylation | Et₃N, CH₂Cl₂, 0–5°C, 12 h | 70–85% | |

| CuAAC | CuI, DMF, 60°C, 24 h | 60–78% |

What advanced spectroscopic techniques resolve structural ambiguities in this compound?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish pyrrolidine (δ 2.5–3.5 ppm) and triazole (δ 7.5–8.5 ppm) protons. Confirm sulfonyl group presence via deshielded aromatic signals (δ 7.8–8.2 ppm) .

- Challenge : Overlapping signals in pyrrolidine/triazole regions require high-field instruments (≥500 MHz) .

- X-ray Crystallography :

Q. Advanced Research Focus

- Dynamic NMR (DNMR) : Study conformational flexibility of the pyrrolidine ring at variable temperatures (e.g., −40°C to 25°C) to assess rotational barriers .

How do researchers analyze structure-activity relationships (SAR) for biological activity?

Q. Advanced Research Focus

- Methodology :

- Analog Synthesis : Modify substituents (e.g., chloro to fluoro on the phenyl ring) and evaluate changes in bioactivity (e.g., enzyme inhibition).

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize triazole and sulfonyl groups for hydrogen bonding .

- Case Study :

Q. Table 2: Representative SAR Data

| Modification | Bioactivity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 5-Chloro (parent compound) | 12.3 µM | Kinase X | |

| 5-Fluoro analog | 8.7 µM | Kinase X |

How can contradictory NMR data be resolved during characterization?

Q. Advanced Research Focus

- Root Cause Analysis :

- Solvent Effects : Polar solvents (DMSO-d⁶ vs. CDCl₃) may shift proton signals. Re-run experiments in multiple solvents .

- Dynamic Processes : Rotameric equilibria in the sulfonamide group can split signals. Use low-temperature NMR to "freeze" conformers .

- Validation :

- Cross-validate with LC-MS to confirm molecular weight and rule out impurities .

What computational methods predict metabolic stability of this compound?

Q. Advanced Research Focus

- In Silico Tools :

- Experimental Validation :

How does stereochemistry at the pyrrolidine ring impact bioactivity?

Q. Advanced Research Focus

- Chiral Resolution :

- Biological Impact :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.